Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate, commonly known as sodium alginate, is a sodium salt derived from alginic acid. It is a polysaccharide found in the cell walls of brown algae and is widely used in various industries due to its gelling properties. Sodium alginate is classified as a food additive (E401) and is recognized for its ability to form gels in the presence of calcium ions.
Sodium alginate is primarily extracted from brown seaweeds such as Laminaria, Macrocystis, and Ascophyllum. The extraction process involves treating the seaweed with alkaline solutions to isolate the alginic acid, which is then neutralized with sodium carbonate or sodium hydroxide to produce sodium alginate.
Sodium alginate falls under several classifications:
The synthesis of sodium alginate typically involves two main steps:
The extraction process can vary depending on the type of seaweed used and the desired viscosity of the final product. The concentration of sodium hydroxide and the duration of treatment are critical parameters that influence the yield and properties of sodium alginate.
Sodium alginate consists of two monomeric units: β-D-mannuronic acid and α-L-guluronic acid. These units are arranged in a block structure that can vary in composition and sequence, leading to different physical properties.
Sodium alginate can undergo various chemical reactions:
The gelation process is pH-dependent and can be influenced by temperature and concentration of both sodium alginate and calcium ions. This property makes it useful in food technology for encapsulation and texture modification.
The mechanism of action for sodium alginate primarily involves its ability to form gels when exposed to calcium ions. The carboxyl groups present in the polymer chain interact with calcium ions, leading to the formation of a three-dimensional network that traps water and other ingredients.
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate has numerous applications across various fields:
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